N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]FURAN-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(10-3-7-18-9-10)15-11-1-5-16(6-2-11)13-14-4-8-19-13/h3-4,7-9,11H,1-2,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBJFYKJKKBBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=COC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]FURAN-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives .
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]FURAN-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare “N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]FURAN-3-CARBOXAMIDE” with related compounds, structural analogs must be identified. Potential analogs include:
- Thiazole-piperidine hybrids: Known for kinase inhibition or antimicrobial activity.
- Furan-carboxamide derivatives : Often explored for anti-inflammatory or anticancer properties.
However, the provided evidence lacks direct information on these analogs or their biological/chemical profiles. Below is a hypothetical comparison based on general trends in heterocyclic chemistry, acknowledging the absence of evidence-supported
Table 1: Hypothetical Comparison of Structural Analogs
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C13H15N3OS
Molecular Weight: 265.35 g/mol
The compound features a thiazole ring, a piperidine moiety, and a furan ring, which are known for their biological significance. The unique combination of these heterocycles enhances the pharmacological profile of the compound.
Target of Action
This compound has been shown to interact with various biological targets, particularly enzymes involved in inflammatory pathways.
Mode of Action
The compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins. By inhibiting COX activity, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, which is crucial for mediating inflammatory responses. This action results in a reduction of symptoms associated with inflammation, such as pain and swelling.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. For instance, this compound demonstrated potent activity against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| This compound | 0.25 | Effective against Staphylococcus aureus |
| Related Thiazole Derivative | 0.22 | Effective against Escherichia coli |
In studies evaluating various derivatives, the compound exhibited a MIC of 0.25 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involved may include modulation of apoptotic pathways and inhibition of cell cycle progression.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Thiazole Ring: Variations in substituents on the thiazole ring can enhance or reduce antimicrobial activity.
- Piperidine Moiety: Altering the piperidine substituents may affect binding affinity to target proteins.
- Furan Ring: Modifications here can impact the overall stability and bioavailability of the compound.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common bacterial strains. The results confirmed its effectiveness against S. aureus and E. coli, supporting its potential use as an antimicrobial agent in clinical settings.
Study 2: Anticancer Potential
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that it significantly inhibited cell growth and induced apoptosis in breast cancer cells via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
